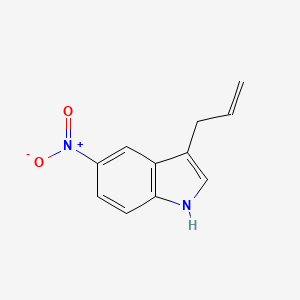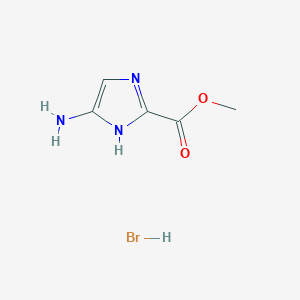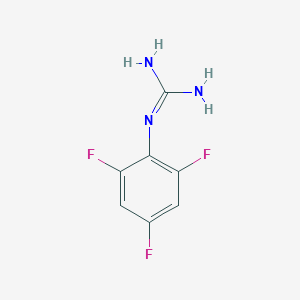
3-Allyl-5-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5-nitro-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound features an allyl group at the third position and a nitro group at the fifth position of the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 3-Allyl-5-nitro-1H-indole, often involves cyclization reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, specific synthetic routes may include the nitration of 3-allylindole or the allylation of 5-nitroindole under controlled conditions.
Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-5-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Chemistry: 3-Allyl-5-nitro-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups allow for diverse chemical transformations .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as antimicrobial and anticancer agents. They can interact with various biological targets, making them valuable in drug discovery and development .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and fragrances. Their chemical stability and reactivity make them suitable for various applications .
Mechanism of Action
The mechanism of action of 3-Allyl-5-nitro-1H-indole depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The allyl group can also participate in covalent bonding with biological molecules, enhancing its activity .
Comparison with Similar Compounds
3-Allylindole: Lacks the nitro group, which may reduce its biological activity.
5-Nitroindole: Lacks the allyl group, which may affect its reactivity and applications.
3-Allyl-2-nitroindole: Similar structure but with the nitro group at a different position, potentially altering its chemical and biological properties.
Uniqueness: 3-Allyl-5-nitro-1H-indole is unique due to the presence of both the allyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-nitro-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C11H10N2O2/c1-2-3-8-7-12-11-5-4-9(13(14)15)6-10(8)11/h2,4-7,12H,1,3H2 |
InChI Key |
HZJAUJHDTPRXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)
![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)

![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)





![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)

![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)
